![molecular formula C14H8F4O3 B1341149 2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid CAS No. 926255-81-4](/img/structure/B1341149.png)
2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid, commonly referred to as 2F5TFPBA, is a fluorinated aromatic carboxylic acid. It is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. This article will cover the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
One application involves the development of new synthetic methodologies for introducing fluorine atoms into organic compounds, significantly impacting the properties of these materials. For example, the synthesis of 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)adenine, a nucleoside analog, demonstrates a method to introduce fluorine, affecting its biological activity (Maruyama et al., 1999). Similarly, the introduction of fluorine atoms into bentranil analogues significantly changes their herbicidal properties, showcasing the chemical's utility in developing more effective agrochemicals (Hamprecht et al., 2004).
Material Science and Liquid Crystals
In material science, the compound's derivatives are explored for their potential in creating novel materials with unique properties. For instance, the synthesis and study of linear trinuclear cobalt clusters with 5-fluoro-2-hydroxy-benzoic acid reveal insights into magnetic interactions and potential applications in magnetic materials (Li et al., 2014). Additionally, research on mesomorphic hydrogen-bonded complexes of complementary semiperfluorinated components indicates the potential for creating new types of liquid crystals, which could be used in displays and other optical devices (Kohlmeier & Janietz, 2010).
Organic Chemistry and Drug Design
In the realm of organic chemistry and potential pharmaceutical applications, the exploration of mono- and difluoronaphthoic acids highlights the role of fluorine substitutions in modulating biological activity and enhancing drug properties (Tagat et al., 2002). These methodologies and compounds could be pivotal in designing more effective drugs with tailored pharmacokinetic properties.
Mécanisme D'action
Target of Action
It is known to be used in suzuki–miyaura coupling reactions , which suggests that its targets could be various organic compounds involved in these reactions.
Mode of Action
The mode of action of 2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid involves its use as a reagent in Suzuki–Miyaura coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling, which is a method for forming carbon-carbon bonds. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions , it can be inferred that it plays a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific compounds being synthesized.
Result of Action
Its role in suzuki–miyaura coupling reactions suggests that it contributes to the formation of carbon-carbon bonds in various organic compounds .
Action Environment
It is known that suzuki–miyaura coupling reactions, in which this compound is used, require specific reaction conditions, including the presence of a palladium catalyst .
Analyse Biochimique
Biochemical Properties
2-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and hydrophobic interactions with target biomolecules. These interactions can influence the activity of enzymes and proteins, thereby affecting biochemical pathways and reactions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical activities. Long-term exposure to the compound can lead to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage level triggers a noticeable change in cellular function. High doses of the compound can also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. The compound’s metabolism can also influence its overall biochemical activity and effects on cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Its localization and accumulation within cells can affect its interactions with target biomolecules and its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
2-fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-11-6-5-8(7-10(11)13(19)20)9-3-1-2-4-12(9)21-14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCWPPJRAAJVSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(=O)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588091 |
Source


|
| Record name | 4-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926255-81-4 |
Source


|
| Record name | 4-Fluoro-2'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

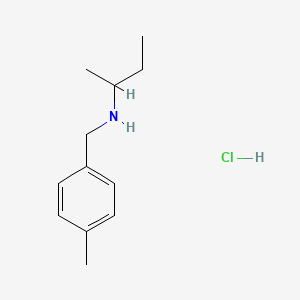
![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1341067.png)
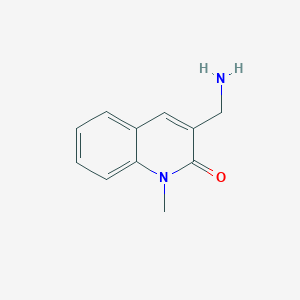
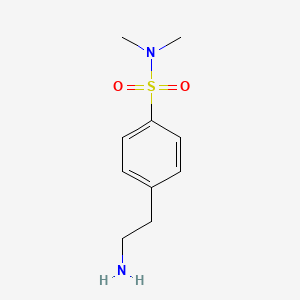
![3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1341087.png)
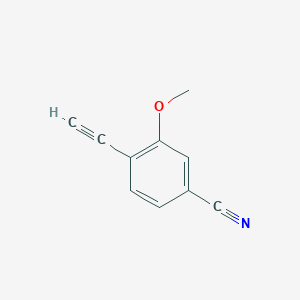
![2-(Furan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B1341106.png)
![3-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1341107.png)
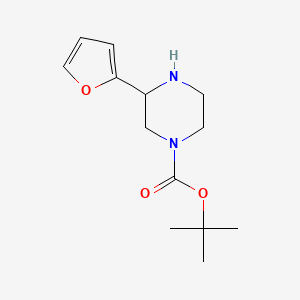

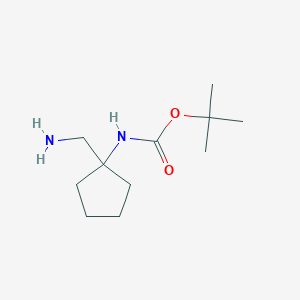
![1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341113.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341116.png)
![8a-(4-tert-Butyl-phenyl)-octahydro-pyrrolo[1,2-a]pyrimidine](/img/structure/B1341117.png)